N-(1,3-benzothiazol-2-yl)-1-propanoylpiperidine-4-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-1-propanoylpiperidine-4-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-propanoylpiperidine-4-carboxamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like triethylamine. The resulting intermediate is then reacted with piperidine-4-carboxylic acid to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-propanoylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-1-propanoylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-propanoylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes in bacterial cells, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
N-(1,3-benzothiazol-2-yl)-arylamides: Known for their antibacterial activity.
Benzothiazole-based sulfonamides: Studied for their potential as anticancer agents.
Uniqueness
N-(1,3-benzothiazol-2-yl)-1-propanoylpiperidine-4-carboxamide is unique due to its specific structure, which combines the benzothiazole moiety with a piperidine-4-carboxamide group.
Properties
Molecular Formula |
C16H19N3O2S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-propanoylpiperidine-4-carboxamide |
InChI |
InChI=1S/C16H19N3O2S/c1-2-14(20)19-9-7-11(8-10-19)15(21)18-16-17-12-5-3-4-6-13(12)22-16/h3-6,11H,2,7-10H2,1H3,(H,17,18,21) |
InChI Key |
UXLMFWIBXYYNRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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